molecular formula C17H15N3O5S2 B4663691 4-{(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B4663691
M. Wt: 405.5 g/mol
InChI Key: SILHPMXJQCPTBA-YPKPFQOOSA-N
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Description

The compound 4-{(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a thiazolidinone-indole hybrid characterized by a Z-configuration double bond bridging the indole and thiazolidinone moieties. The indole nitrogen is substituted with a 2-amino-2-oxoethyl group, while the thiazolidinone ring is linked to a butanoic acid chain. The presence of the butanoic acid group may enhance aqueous solubility compared to analogs with aromatic carboxylates, influencing pharmacokinetic properties like absorption and distribution .

Properties

IUPAC Name

4-[(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c18-11(21)8-20-10-5-2-1-4-9(10)13(15(20)24)14-16(25)19(17(26)27-14)7-3-6-12(22)23/h1-2,4-5H,3,6-8H2,(H2,18,21)(H,22,23)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILHPMXJQCPTBA-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C(=O)N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C(=O)N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring, the thiazolidine ring, and the final coupling to form the complete molecule. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger volumes and ensure cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Thiazolidinone Ring Reactivity

The 4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety drives nucleophilic and redox reactions:

Reaction TypeConditionsProducts/OutcomesSource Relevance
Thione → Ketone Oxidation H<sub>2</sub>O<sub>2</sub>/AcOH, 60°CC=S → C=O conversion at position 2
Nucleophilic Substitution Alkyl halides (R-X) in DMF, K<sub>2</sub>CO<sub>3</sub>Thioxo group replaced with R-S-
Cycloaddition Dienophiles (e.g., maleic anhydride)Spirocyclic derivatives via [4+2]

Key data from analogs:

  • Oxidation of thione to ketone achieves 85% yield under acidic peroxide conditions.

  • Alkylation at sulfur proceeds regioselectively due to electron-deficient thione .

Indole Substituent Reactivity

The 2-oxoindole-3-ylidene group participates in electrophilic and conjugate additions:

Reaction TypeConditionsProducts/OutcomesSource Relevance
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitration at C5/C7 positions
Michael Addition Acrylates, Et<sub>3</sub>N, THFAdducts at C3 exocyclic double bond

Structural insights:

  • The indole’s electron-rich π-system directs electrophiles to para positions relative to the oxo group .

  • Conjugation with thiazolidinone enhances reactivity toward soft nucleophiles .

Amide and Carboxylic Acid Reactivity

The 2-amino-2-oxoethyl and butanoic acid groups enable acid-base and condensation chemistry:

Reaction TypeConditionsProducts/OutcomesSource Relevance
Amide Hydrolysis 6M HCl, reflux, 12hCleavage to glycine derivative
Esterification SOCl<sub>2</sub>/ROH, 40°CButanoate esters (e.g., methyl)
Salt Formation NaOH (aq), pH 7–9Sodium salt for improved solubility

Critical observations:

  • Amide hydrolysis requires harsh conditions due to steric protection by the indole-thiazolidinone framework .

  • Esterification proceeds quantitatively with thionyl chloride activation.

Photochemical and Thermal Stability

The compound’s Z-configuration and conjugated system influence degradation pathways:

ConditionDegradation PathwayHalf-Life (25°C)Source Relevance
UV Light (λ = 365 nm)E→Z isomerization → ring-opening48h
Heat (100°C, dry)Decarboxylation of butanoic acid72h

Stability data:

  • Photoisomerization reduces bioactivity by 60% after 48h.

  • Thermal stability is pH-dependent, with optimal storage at pH 4–6 .

Bioconjugation and Metal Complexation

The thione sulfur and carboxylate enable coordination chemistry:

Reaction TypeConditionsProducts/OutcomesSource Relevance
Pd(II) Complexation PdCl<sub>2</sub>, EtOH, 25°CSquare-planar complexes (λ<sub>max</sub> = 420 nm)
Protein Coupling EDC/NHS, pH 6.0Amide bonds with lysine residues

Applications:

  • Pd complexes show catalytic activity in Suzuki-Miyaura cross-coupling .

  • Bioconjugates retain >80% target binding affinity post-modification .

Comparative Reactivity Table

Functional group reactivity ranked by observed rates (1 = fastest):

GroupReactionRelative RateNotes
Thione (C=S)Oxidation/Nucleophilic1Enhanced by adjacent carbonyls
Carboxylic AcidEsterification2Steric hindrance slows kinetics
Indole C3Electrophilic substitution3Directed by conjugation
AmideHydrolysis4Requires acidic/basic catalysis

Scientific Research Applications

4-{(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a family of 5-(indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives. Key structural analogs include:

Compound Name Substituent on Indole N-Atom Thiazolidinone Substituent Key Features
Target Compound 2-Amino-2-oxoethyl Butanoic acid Enhanced solubility, H-bond potential
(Z)-3-(5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid H (unsubstituted) Benzoic acid Aromatic carboxylate, lower solubility
4-{(5Z)-5-[1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid 2-Chlorobenzyl Butanoic acid Bulky lipophilic group, reduced solubility
4-[(5Z)-5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid Methyl Butanoic acid Compact substituent, moderate solubility

Key Observations :

  • The butanoic acid chain improves solubility relative to benzoic acid derivatives (e.g., ), which may translate to better bioavailability.
  • Bulky substituents like 2-chlorobenzyl () increase lipophilicity, likely reducing solubility but improving membrane permeability.
Physicochemical Properties

Hypothetical property comparisons based on substituent effects:

Property Target Compound Benzoic Acid Analog 2-Chlorobenzyl Analog Methyl Analog
Molecular Weight ~480 g/mol ~420 g/mol ~530 g/mol ~440 g/mol
logP 1.8–2.2 2.5–3.0 3.0–3.5 2.0–2.5
Aqueous Solubility Moderate Low Very low Moderate

The target compound’s butanoic acid chain and 2-amino-2-oxoethyl group likely balance lipophilicity and solubility, optimizing drug-likeness.

Biological Activity

The compound 4-{(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid represents a novel class of bioactive molecules that combine features of indole and thiazolidinone structures. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • Indole ring : Known for its diverse biological activities.
  • Thiazolidinone core : Associated with various pharmacological effects.

The molecular formula is C22H15N5O5SC_{22}H_{15}N_5O_5S with a molecular weight of 461.5 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial activity against several pathogens, including:

Pathogen Activity MIC (μM)
Staphylococcus aureusEffective37.9–113.8
Escherichia coliModerateVaries
Listeria monocytogenesResistant-

In a comparative study, the compound showed superior activity against certain strains compared to standard antibiotics like ampicillin and streptomycin .

The proposed mechanism involves:

  • Inhibition of bacterial cell wall synthesis.
  • Targeting specific enzymes such as Mur B in E. coli, which is crucial for cell wall biosynthesis.

Docking studies suggest that the compound may bind effectively to these targets, enhancing its antibacterial efficacy .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study reported the synthesis and evaluation of several thiazolidinone derivatives, including the target compound. The results indicated that compounds with an indole fragment displayed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics .
  • Toxicity Assessment :
    Toxicity studies revealed varying levels of safety across different derivatives. For example, compound 5d demonstrated an LD50 value indicating moderate toxicity, which is essential for evaluating its therapeutic index .

Antifungal Activity

In addition to antibacterial effects, certain derivatives have shown antifungal properties:

  • Compounds were tested against Candida albicans and Aspergillus niger, with promising results indicating potential for broader applications in treating fungal infections .

Antitumor Potential

Emerging research suggests that thiazolidinone derivatives may also possess antitumor activity. The combination of indole and thiazolidinone structures has been linked to the inhibition of cancer cell proliferation in vitro, warranting further investigation into their anticancer mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing the compound, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via condensation reactions involving 3-formyl-indole derivatives and thiazolidinone precursors. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst (2–3 hours, monitored by TLC). Yields range from 48% to 83%, with purity confirmed via melting point analysis and FT-IR spectroscopy .
  • Key variables : Reaction time (3–5 hours), solvent choice (acetic acid), and stoichiometric ratios (1:1.1 molar ratios) significantly impact crystallinity and yield. Sodium acetate aids in deprotonation, facilitating imine bond formation .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its configuration?

  • FT-IR : Peaks at ~1702 cm⁻¹ (C=O stretching), 1610 cm⁻¹ (C=N), and 1250 cm⁻¹ (C=S) confirm core functional groups. O-H (3279 cm⁻¹) and Ar-H (3001 cm⁻¹) vibrations validate substituents .
  • ¹H-NMR : Signals at δ 10–12 ppm (indole NH), δ 6.5–8.5 ppm (aromatic protons), and δ 2.5–4.0 ppm (thiazolidinone CH₂ groups) are diagnostic. The (5Z)-configuration is inferred from coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons) .
  • X-ray crystallography (if available) resolves stereochemical ambiguities in the indolylidene-thiazolidinone scaffold .

Q. What are the solubility and stability profiles of the compound under experimental conditions?

  • The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and acetic acid. Stability tests (pH 2–12, 25–60°C) show degradation at alkaline pH (>10) via hydrolysis of the thioxo group. Storage at −20°C in desiccated form is recommended .

Advanced Research Questions

Q. How does the Z-configuration of the exocyclic double bond influence biological activity, and what computational methods validate this?

  • The (5Z)-configuration optimizes π-stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). DFT calculations (B3LYP/6-31G*) demonstrate lower energy for the Z-isomer (ΔE = ~3.2 kcal/mol vs. E-isomer), correlating with enhanced binding affinity in molecular docking studies .
  • Experimental validation : Bioactivity assays against cancer cell lines (e.g., MCF-7) show IC₅₀ values 2–5× lower for the Z-isomer compared to E-analogues .

Q. What strategies mitigate contradictions in reported bioactivity data across studies?

  • Source of variability : Differences in cell lines (e.g., HeLa vs. HepG2), assay protocols (MTT vs. SRB), and compound purity (>95% HPLC vs. crude samples) contribute to discrepancies. A meta-analysis of 12 studies recommends standardized IC₅₀ determination using ATP-based luminescence assays .
  • Control experiments : Include positive controls (e.g., doxorubicin) and validate target engagement via Western blotting (e.g., p53 upregulation) to confirm mechanism-specific effects .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • Prodrug derivatization : Esterification of the butanoic acid group (e.g., ethyl ester) enhances oral bioavailability (AUC increased by 40% in rat models). Enzymatic hydrolysis in plasma regenerates the active form .
  • Nanoparticle encapsulation : PEG-PLGA nanoparticles improve solubility (from 0.2 mg/mL to 5.1 mg/mL) and extend half-life (t₁/₂ = 8.2 h vs. 1.5 h for free compound) .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time (from 3 h to 20 min) and improve yield (83% → 91%) .
  • Analytical workflows : Combine LC-MS (Q-TOF) with 2D NMR (HSQC, HMBC) for unambiguous structural elucidation of regioisomers .
  • Data interpretation : Apply multivariate analysis (PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-{(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
Reactant of Route 2
4-{(5Z)-5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

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